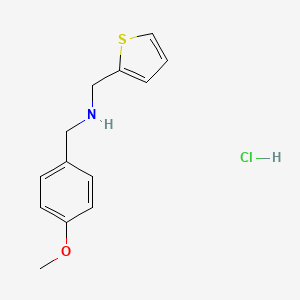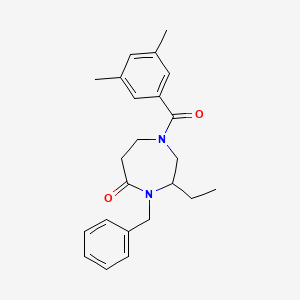
4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one, also known as FLB-457, is a novel benzodiazepine derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound is a GABA-A receptor modulator that has been shown to have anxiolytic, antipsychotic, and cognitive-enhancing effects.
Mecanismo De Acción
4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one is a GABA-A receptor modulator that acts as a positive allosteric modulator of the receptor. It enhances the binding of GABA to the receptor, thereby increasing the inhibitory effects of GABA on neuronal activity. This results in a decrease in anxiety and psychotic symptoms, as well as an enhancement of cognitive function.
Biochemical and Physiological Effects
4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one has been shown to have a number of biochemical and physiological effects. It has been shown to decrease anxiety-like behavior in animal models, as well as reduce psychotic symptoms in animal models of schizophrenia. 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one has also been shown to enhance cognitive function in animal models of cognitive impairment. In addition, 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one is that it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This makes it a suitable candidate for further preclinical and clinical development. However, one limitation of 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one is that it has not yet been extensively studied in humans, and its safety profile in humans is not well-established.
Direcciones Futuras
There are a number of future directions for research on 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one. One area of future research could be to further investigate its potential therapeutic applications, particularly in the treatment of anxiety disorders, schizophrenia, and cognitive impairment. Another area of future research could be to investigate the underlying mechanisms of its effects on neuronal activity and cognitive function. Additionally, further research could be conducted to establish its safety profile in humans and to investigate its potential for drug interactions.
Métodos De Síntesis
4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one can be synthesized through a multi-step process that involves the reaction of 4-fluorobenzylamine with 3-methoxybenzaldehyde to form an imine intermediate. The imine is then reduced with sodium borohydride to form the corresponding amine, which is then reacted with isopropyl chloroformate to form the isopropyl carbamate. Finally, the carbamate is reacted with 1,4-diazepan-5-one to form 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one.
Aplicaciones Científicas De Investigación
4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have anxiolytic effects in animal models of anxiety, as well as antipsychotic effects in animal models of schizophrenia. 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one has also been shown to enhance cognitive function in animal models of cognitive impairment.
Propiedades
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O2/c1-17(2)22-16-25(14-19-5-4-6-21(13-19)28-3)12-11-23(27)26(22)15-18-7-9-20(24)10-8-18/h4-10,13,17,22H,11-12,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPVDCPSDYJVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorobenzyl)-3-isopropyl-1-(3-methoxybenzyl)-1,4-diazepan-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5303878.png)
![{(1R)-2-(4-ethyl-3,3-dimethyl-1-piperazinyl)-1-[(ethylthio)methyl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5303882.png)
![N-(2-methylphenyl)-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5303899.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B5303906.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5303912.png)

![(3R*,4R*)-4-(hydroxymethyl)-1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol](/img/structure/B5303921.png)

![7-(3,4-dimethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5303938.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(2-methylphenyl)urea](/img/structure/B5303959.png)
![N-cyclopentyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5303963.png)
![N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3-methylisoxazol-5-yl)acetamide](/img/structure/B5303964.png)
![N-isobutyl-N-methyl-2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetamide](/img/structure/B5303973.png)